molecular formula C10H11IO B1456287 1-Cyclobutoxy-4-iodobenzene CAS No. 1353777-51-1

1-Cyclobutoxy-4-iodobenzene

Cat. No. B1456287
CAS RN: 1353777-51-1
M. Wt: 274.1 g/mol
InChI Key: NZSPZWOVXIIHEP-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-4-iodobenzene is a chemical compound with the CAS Number: 1353777-51-1 . It has a molecular weight of 274.1 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-cyclobutoxy-4-iodobenzene . The InChI code for this compound is 1S/C10H11IO/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 . The InChI key is NZSPZWOVXIIHEP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Cyclobutoxy-4-iodobenzene is a powder in physical form . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Oxidative Cyclization in Synthesis

Oxidative cyclization reactions play a crucial role in the synthesis of complex organic compounds. For instance, hypervalent iodobenzene compounds, similar in reactivity to 1-Cyclobutoxy-4-iodobenzene, have been utilized in the oxidative cyclization of N-acetyltryptamine, leading to derivatives pivotal for natural product synthesis such as CPC-1 and debromoflustraminol B. This process highlights the importance of iodobenzene derivatives in facilitating one-pot procedures that introduce oxygen functionality efficiently (Kajiyama et al., 2012).

Catalysis in Organic Synthesis

Iodobenzene derivatives serve as catalysts in various organic transformations. A notable example is their role in the catalytic 5-exo-dig cyclization of δ-alkynyl β-ketoesters under oxidative conditions, producing cyclopentane products with excellent diastereoselectivity. This demonstrates the versatility of iodobenzene compounds in promoting intramolecular cyclization reactions with high stereoselectivity (Rodríguez & Moran, 2011).

Advanced Materials and Energetic Compounds

The development of energetic materials also benefits from the unique reactivity of iodobenzene compounds. An efficient method for synthesizing energetic 3-amino-5-R-1,2,4-oxadiazoles through iodobenzene diacetate-mediated oxidative cyclization highlights the potential of these compounds in creating materials with superior detonation properties, offering a pathway to design novel energetic materials with high performance and lower sensitivity compared to traditional compounds (Tang et al., 2018).

Environmental and Green Chemistry

Iodobenzene derivatives are instrumental in green chemistry applications, facilitating reactions under mild and environmentally benign conditions. For example, novel catalytic bromolactonization of alkenoic acids using iodobenzene and Oxone® showcases an efficient and green approach to synthesizing five-membered bromolactones at room temperature, highlighting the role of iodobenzene derivatives in enhancing reaction efficiency while minimizing environmental impact (He et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-Cyclobutoxy-4-iodobenzene are not available, there is ongoing research into the applications of iodobenzene derivatives . These compounds are of interest for their potential as recyclable reagents, materials precursors, and as Lewis acids .

properties

IUPAC Name

1-cyclobutyloxy-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSPZWOVXIIHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutoxy-4-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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